molecular formula C7H9N5O2 B076379 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-43-3

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B076379
CAS No.: 13223-43-3
M. Wt: 195.18 g/mol
InChI Key: SJEIPAUSEWIHJI-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is an organic compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . This compound is characterized by its triazolopyrimidine core structure, which is substituted with methoxy groups at the 5 and 7 positions and an amino group at the 2 position. It is typically found as an off-white to yellow powder or crystals .

Scientific Research Applications

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Safety and Hazards

Safety information for 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Contact with skin and eyes should be avoided, and dust formation should be prevented. If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Chemical Reactions Analysis

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases such as sodium methoxide and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-13-4-3-5(14-2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEIPAUSEWIHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074576
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
Source EPA DSSTox
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Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-43-3
Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-2-amine, 5,7-dimethoxy-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-
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Record name 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Synthesis routes and methods I

Procedure details

Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate (0.50 g, 1.7 mmol) was mixed with ethanol (5 mL). To this mixture was added hydroxylamine hydrochloride (0.12 g, 1.7 mmol) and diisopropylethylamine (0.30 mL, 1.7 mmol). The resulting mixture was allowed to stir at room temperature. After 2.5 hours, additional diisopropylethylamine (0.30 mL, 1.7 mmol) was added to the mixture. After 48 hours the ethanol was removed in vacuo and the residue was partitioned between H2O and Et2O to give a powder. The powder was filtered and dried to afford the product as a tan powder (0.27 g, 82%). mp 215-220° C. 1H NMR (DMSO-d6): δ6.04 (s, 1H); 5.97 (bs, 2H); 4.04 (s, 3H).
Name
Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

Ethyl [(4,6-dimethoxypyrimidin-2-yl)amino carbonothioylcarbamate (0.50 g, 1.7 mmol) was mixed with ethanol (5 mL). To this mixture was added hydroxylamine hydrochloride (0.12 g, 1.7 mmol) and diisopropylethyl-amine (0.30 mL, 1.7 mmol). The resulting mixture was allowed to stir at room temperature. After 2.5 hours, additional diisopropylethylamine (0.30 mL, 1.7 mmol) was added to the mixture. After 48 hours the ethanol was removed in vacuo and the residue was partitioned between H2O and Et2O to give a powder. The powder was filtered and dried to afford the product as a tan powder (0.27 g, 82%). mp 215-220° C. Anal: Cacld for C7H9N5O2: C, 43.08; H, 4.65; N, 35.88; O, 16.39; found: C, 39.88; H, 4.22; N, 32.00; O, 16.35. 1H NMR (DMSO-d6): δ 6.04 (s, 1H); 5.97 (br, 2H); 4.04 (s, 3H).
Name
(4,6-dimethoxypyrimidin-2-yl)amino carbonothioylcarbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Reactant of Route 5
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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